1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea
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Overview
Description
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea is an organic compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the octahydrobenzo[b][1,4]dioxin ring, which is achieved through a series of cyclization reactions. This intermediate is then reacted with phenethylamine to form the desired urea derivative.
Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea stands out due to its unique structural features and versatile applications. Similar compounds include:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound shares the dihydrobenzo[b][1,4]dioxin core but differs in its functional groups, leading to distinct properties and applications.
N-(Octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide:
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(18-9-8-13-4-2-1-3-5-13)19-14-6-7-15-16(12-14)22-11-10-21-15/h1-5,14-16H,6-12H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGCBNJQSABJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCCC3=CC=CC=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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